9H-Xanthen-9-one, 2,4-dichloro-
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Overview
Description
9H-Xanthen-9-one, 2,4-dichloro- is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens . The 2,4-dichloro substitution on the xanthone scaffold enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 2,4-dichloro- typically involves the chlorination of xanthone. One common method is the reaction of xanthone with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions .
Industrial Production Methods: Industrial production of 9H-Xanthen-9-one, 2,4-dichloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 9H-Xanthen-9-one, 2,4-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichlorohydroxyxanthones.
Substitution: Formation of various substituted xanthones depending on the nucleophile used.
Scientific Research Applications
9H-Xanthen-9-one, 2,4-dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 2,4-dichloro- involves its interaction with various molecular targets. It has been shown to modulate oxidative stress pathways by activating the Nrf2 pathway, which leads to the expression of antioxidant proteins . This mechanism is crucial for its potential anti-inflammatory and anticancer activities. The compound’s ability to interact with DNA and proteins also contributes to its biological effects .
Comparison with Similar Compounds
Xanthone: The parent compound with a similar structure but without the chlorine substitutions.
9H-Xanthen-9-one: Another derivative with different substituents.
Azaxanthones: Compounds with nitrogen atoms in the xanthone scaffold
Uniqueness: The 2,4-dichloro substitution on the xanthone scaffold imparts unique chemical and biological properties to 9H-Xanthen-9-one, 2,4-dichloro-. This makes it more reactive in certain chemical reactions and enhances its potential biological activities compared to its non-chlorinated counterparts .
Properties
CAS No. |
91821-40-8 |
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Molecular Formula |
C13H6Cl2O2 |
Molecular Weight |
265.09 g/mol |
IUPAC Name |
2,4-dichloroxanthen-9-one |
InChI |
InChI=1S/C13H6Cl2O2/c14-7-5-9-12(16)8-3-1-2-4-11(8)17-13(9)10(15)6-7/h1-6H |
InChI Key |
UVZVCHGDWVFHQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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